Comparative Zeolitic Interaction Strength: Hexane-d14 Exhibits Weakest Affinity in KL Zeolite vs. Benzene-d6 and Cyclohexane-d12
In a direct head-to-head comparison using ²H NMR, hexane-d14 demonstrated significantly weaker interaction with KL zeolite pore walls compared to benzene-d6 and cyclohexane-d12. The mean residence time on K⁺ ions was shortest for hexane-d14, indicating higher mobility and lower adsorption affinity [1]. This quantifiable difference in guest-host interactions is critical for selecting the appropriate deuterated probe molecule for studying confinement effects in microporous materials.
| Evidence Dimension | Mean residence time on K⁺ ions in KL zeolite |
|---|---|
| Target Compound Data | Shortest mean residence time; Apparent activation energy ≈10 kJ mol⁻¹ |
| Comparator Or Baseline | Benzene-d6: 28.0±1.6 kJ mol⁻¹; Cyclohexane-d12: 9.6±1.2 kJ mol⁻¹ (low T) and 44.3±3.6 kJ mol⁻¹ (high T) |
| Quantified Difference | Residence time order: benzene-d6 > cyclohexane-d12 > n-hexane-d14; Activation energy ~3x lower than benzene-d6 at relevant temperatures. |
| Conditions | ²H NMR, KL zeolite, loading 1 molecule/channel lobe, T range 124-373 K |
Why This Matters
For researchers investigating hydrocarbon diffusion and confinement in zeolites, hexane-d14 serves as a distinct mobility probe, avoiding the strong π-interactions of benzene-d6 and the conformational inversion complexities of cyclohexane-d12 [1].
- [1] Sato, T., Kunimori, K., & Hayashi, S. (1999). Dynamics of benzene, cyclohexane and n-hexane in KL zeolite studied by 2H NMR. Physical Chemistry Chemical Physics, 1, 3839-3843. View Source
